molecular formula C8H11NO2 B2679555 2-Azaspiro[4.4]nonane-1,7-dione CAS No. 1319716-34-1

2-Azaspiro[4.4]nonane-1,7-dione

Cat. No.: B2679555
CAS No.: 1319716-34-1
M. Wt: 153.181
InChI Key: MNQURZMLONVAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[4.4]nonane-1,7-dione is a chemical compound with the molecular weight of 153.18 . It is a powder in physical form .


Synthesis Analysis

There are efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle . These methods have been developed to afford intermediates and target compounds in high yields without requiring additional purification .


Molecular Structure Analysis

The IUPAC name of this compound is 1S/C8H11NO2/c10-6-1-2-8(5-6)3-4-9-7(8)11/h1-5H2(H,9,11) . The InChI key is MNQURZMLONVAHN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Pharmacological Significance and Applications

Sulfa Drug Analogs and N-sulfonylamino Azines
Research has identified N-sulfonylamino azines, including derivatives of 2-Azaspiro[4.4]nonane-1,7-dione, as possessing diverse biological activities. These compounds have been found to exhibit diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A notable application is their use as competitive AMPA receptor antagonists, showing promise in treating neurological disorders such as epilepsy and schizophrenia. The wide range of biological activities highlights the potential of these compounds in medicinal chemistry and drug development (Elgemeie, Azzam, & Elsayed, 2019).

Azepane-Based Motifs for Drug Discovery
Azepane-based compounds, closely related to this compound, have shown a variety of pharmacological properties. These compounds are useful for discovering new therapeutic agents due to their structural diversity. More than 20 azepane-based drugs have received FDA approval for treating a range of diseases. Their therapeutic applications include anticancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, among others. This highlights the significant role of azepane-based motifs in drug discovery and development (Zha et al., 2019).

Safety and Hazards

The safety information for 2-Azaspiro[4.4]nonane-1,7-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Azaspiro[4.4]nonane-1,7-dione are not available, it’s worth noting that compounds with similar structures have shown promising applications in various fields . For instance, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases . This suggests potential future directions in the development of new drugs.

Properties

IUPAC Name

2-azaspiro[4.4]nonane-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-1-2-8(5-6)3-4-9-7(8)11/h1-5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQURZMLONVAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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